molecular formula C11H15BrN2 B12069568 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine

3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine

Cat. No.: B12069568
M. Wt: 255.15 g/mol
InChI Key: YCWOIUBNAAZBGP-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and a piperidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine typically involves the bromination of 2-methyl-6-(piperidin-1-yl)pyridine. One common method is the reaction of 2-methyl-6-(piperidin-1-yl)pyridine with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the piperidine moiety.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

3-bromo-2-methyl-6-piperidin-1-ylpyridine

InChI

InChI=1S/C11H15BrN2/c1-9-10(12)5-6-11(13-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3

InChI Key

YCWOIUBNAAZBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCC2)Br

Origin of Product

United States

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